5-bromo-4-fluoro-2-methyl-2H-indazole
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are a major class of organic molecules vital to the metabolism of living cells. nih.govresearchgate.net Nitrogen-containing heterocycles are particularly prominent, forming the core of many natural products and pharmaceutical drugs. nih.govcaribjscitech.com
Indazole, also known as benzpyrazole, belongs to this class as a bicyclic aromatic 10-π electron system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govcaribjscitech.comwikipedia.org This structure gives rise to tautomers, primarily the 1H-indazole and 2H-indazole forms, which differ in the position of the nitrogen-bound hydrogen atom. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable. nih.govbeilstein-journals.org The subject of this article, 5-bromo-4-fluoro-2-methyl-2H-indazole, is a derivative of the less stable 2H-indazole tautomer, with the hydrogen at the N2 position replaced by a methyl group.
Significance of Indazole Scaffolds in Academic Research and Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in many biologically active molecules. researchgate.netpharmablock.com Indazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govnih.govbeilstein-journals.org This broad spectrum of activity has led to the development of numerous indazole-based therapeutic agents that are either in clinical use or under investigation. nih.govresearchgate.net
The versatility of the indazole core stems from several key features:
It can act as a bioisostere for other aromatic structures like indoles or phenols, potentially improving metabolic stability and lipophilicity. pharmablock.com
The presence of two nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, facilitating interactions with biological targets such as protein kinases. pharmablock.com
The bicyclic system provides a rigid framework that can be functionalized at various positions to fine-tune its biological and pharmacological profile. longdom.org
Due to these properties, indazole derivatives have been successfully developed as inhibitors for various enzymes, including poly(ADP-ribose) polymerase (PARP), fibroblast growth factor receptors (FGFR), and tyrosine kinases. pharmablock.comnih.gov Marketed drugs containing the indazole scaffold include the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib. nih.govrsc.org
Specificity of Halogenated and Alkylated Indazole Derivatives
The biological activity and synthetic utility of the indazole scaffold are significantly influenced by the nature and position of its substituents. Halogenation and alkylation are two of the most important transformations in this context.
Alkylation: The direct alkylation of an indazole ring often results in a mixture of N1- and N2-substituted products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgbeilstein-journals.org The development of procedures that selectively yield either the N1- or N2-alkylated product is crucial for creating specific drug candidates. beilstein-journals.org The presence of a methyl group at the N2 position, as seen in this compound, defines it as a specific regioisomer, distinguishing it from its N1-methyl counterpart. The choice of reaction conditions, including the base and solvent, can influence the ratio of the resulting N1 and N2 products. beilstein-journals.org
Halogenation: The introduction of halogen atoms like bromine and fluorine can profoundly alter the physicochemical and biological properties of a molecule. rsc.org Halogens serve as important functional groups for further synthetic modifications, particularly in metal-catalyzed cross-coupling reactions. rsc.orgchim.it
Bromine at the 5-position, as in the target compound, provides a reactive handle for introducing new molecular complexity through reactions like Suzuki or Buchwald-Hartwig couplings. The synthesis of various 6-bromo-1H-indazole derivatives has been documented as a key step in creating new bioactive compounds. rsc.org
Fluorine substitution has become a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole highlights the interest in such fluorinated intermediates for developing new therapeutic agents. google.com
The specific combination of bromo, fluoro, and N-methyl substituents in this compound makes it a distinct chemical entity. It serves as a versatile building block, where the halogen atoms provide sites for further derivatization, and the N2-methyl group directs the molecular geometry and prevents tautomerization, locking the scaffold in the 2H-indazole form.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3 |
InChI Key |
MPCZWJKLFWPUDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2F)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-bromo-4-fluoro-2-methyl-2H-indazole, various NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons. In a hypothetical analysis, one would expect to observe signals for the aromatic protons on the indazole ring system and a distinct singlet for the methyl group attached to the nitrogen at the 2-position. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be critical in confirming the substitution pattern. The fluorine atom at the 4-position and the bromine atom at the 5-position would influence the electronic environment of the adjacent protons, leading to characteristic shifts and splitting patterns.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Value | Singlet | N/A | N-CH₃ |
| Value | Doublet | Value | Aromatic H |
| Value | Doublet | Value | Aromatic H |
| Value | Singlet | N/A | Aromatic H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, methyl) and its electronic environment. The carbons directly bonded to the electronegative fluorine and bromine atoms, as well as the nitrogen atoms of the indazole ring, would exhibit characteristic chemical shifts.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| Value | N-CH₃ |
| Value | Aromatic C-Br |
| Value | Aromatic C-F |
| Value | Other Aromatic C |
| Value | Other Aromatic C |
| Value | Other Aromatic C |
| Value | Other Aromatic C |
| Value | Other Aromatic C |
Nitrogen Nuclear Magnetic Resonance (¹⁴N, ¹⁵N NMR) for Tautomer Distinction
¹⁴N or ¹⁵N NMR could be employed to definitively distinguish between the 1H and 2H tautomers of the indazole ring. The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment, and the presence of the methyl group at the N2 position would result in a characteristic signal, confirming the 2H-indazole structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the C₈H₆BrFN₂ formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio).
Hypothetical Mass Spectrometry Data
| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| Calculated Value for C₈H₆⁷⁹BrFN₂ | ~100 | [M]⁺ |
| Calculated Value for C₈H₆⁸¹BrFN₂ | ~98 | [M+2]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic ring system, and C-F and C-Br stretching vibrations.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Methyl C-H Stretch |
| ~1620-1450 | Strong to Medium | C=C and C=N Aromatic Ring Stretching |
| ~1250-1000 | Strong | C-F Stretch |
| ~650-550 | Medium | C-Br Stretch |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtainable, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, unequivocally confirming the connectivity and isomeric form of the molecule.
Without experimental data from published research, the detailed characterization of this compound remains speculative. The information presented here is based on established principles of spectroscopic analysis for analogous chemical structures.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are fundamental in determining the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques for the purity assessment of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically utilized. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for purity assessment would be validated to ensure its accuracy, precision, and linearity.
Below are the tabulated parameters for a representative HPLC method for the purity analysis of this compound.
| Parameter | Details |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of Acetonitrile (B52724) and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC)
TLC is a simpler and faster chromatographic technique used for the qualitative monitoring of reactions and for assessing the purity of a compound. It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a chamber with a suitable mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
The purity of this compound can be checked using a TLC system as detailed in the table below.
| Parameter | Details |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) |
| Retention Factor (Rf) | Compound-specific value under the given conditions |
The use of these chromatographic techniques is crucial for ensuring that the this compound used in any application is of a high degree of purity, which is essential for obtaining reliable and reproducible results.
Tautomeric Equilibrium and Isomeric Considerations of 2h Indazole
1H- and 2H-Indazole Tautomerism and Prevalence
Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. researchgate.netresearchgate.net The 1H- and 2H-tautomers, also known as indazoles and isoindazoles respectively, are the most prevalent and exist in all phases. nih.gov The 1H-tautomer features the mobile proton on the N1 nitrogen, while the 2H-tautomer has the proton on the N2 nitrogen.
The 1H-indazole form is generally the predominant and more stable tautomer. nih.govnih.govresearchgate.net This prevalence is attributed to its benzenoid form, which is thermodynamically more favorable than the quinonoid structure of the 2H-indazole. researchgate.net Consequently, in most conditions, the tautomeric equilibrium lies significantly towards the 1H form. nih.gov While the 2H-indazole is less abundant, its derivatives are significant in medicinal chemistry and can be synthesized through specific routes. nih.govresearchgate.net The formation and stability of a particular tautomer can be influenced by factors such as the solvent and the nature of substituents on the indazole ring. researchgate.net
Relative Thermodynamic Stability of Tautomeric Forms
The thermodynamic stability of indazole tautomers has been a subject of extensive theoretical and computational studies. Calculations consistently show that the 1H-indazole is the most stable form. nih.govnih.govresearchgate.net The energy difference between the 1H and 2H tautomers is a key determinant of their relative populations at equilibrium.
| Tautomer | Relative Stability (kJ/mol) | Computational Method |
|---|---|---|
| 1H-Indazole | 0.0 | - |
| 2H-Indazole | 13.9 | - |
| 2H-Indazole | 15 | MP2/6-31G** nih.gov |
| 3H-Indazole | 86.1 | - |
This table presents the relative thermodynamic stabilities of indazole tautomers based on computational studies.
Spectroscopic Differentiation of Indazole Tautomers
Distinguishing between 1H- and 2H-indazole isomers is crucial for structural elucidation and is typically achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcdnsciencepub.com Both ¹H and ¹³C NMR spectroscopy provide distinct signals that allow for the unambiguous identification of each tautomer.
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyrazole (B372694) ring are particularly informative for differentiating between the N-substituted isomers. cdnsciencepub.com The position of the substituent (on N1 or N2) significantly influences the electronic environment and thus the chemical shifts of the surrounding carbon atoms. For instance, detailed analysis of ¹³C chemical shifts and ¹H–¹³C coupling constants can determine the tautomeric form present in solution and even in the solid state. cdnsciencepub.com
Furthermore, advanced NMR techniques and computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations of absolute shieldings, provide a robust basis for interpreting experimental NMR data and confirming the structures of 1-substituted and 2-substituted indazoles. nih.gov The differences in dipole moments between the two tautomers (1.5 D for 1-methylindazole (B79620) versus 3.4 D for 2-methylindazole) can also be exploited in solvatochromism studies to understand their behavior in different solvents, although this is less commonly used for routine differentiation. umich.edu
Chemical Reactivity and Derivatization Strategies of 5-bromo-4-fluoro-2-methyl-2H-indazole
The synthetic versatility of the indazole scaffold makes it a valuable component in medicinal chemistry and material science. The specific compound, this compound, offers multiple reactive sites for chemical modification. Its reactivity is governed by the interplay of the indazole core, the halogen substituents on the benzene (B151609) ring, and the methyl group on the nitrogen atom. This article explores the key chemical reactivity and derivatization strategies for this compound, focusing on modifications of the indazole core, functionalization at specific positions, and alterations to the ring system.
Medicinal Chemistry and Biological Activity of Indazole Derivatives
Overview of Pharmacological Potential of Indazole Scaffolds
Indazole derivatives have garnered significant attention from researchers due to their diverse therapeutic applications. nih.govnih.goveurekaselect.comresearchgate.net The inherent chemical properties of the indazole nucleus allow for substitutions at various positions, leading to a vast chemical space for the exploration of biological activity. nih.govaustinpublishinggroup.com This has resulted in the identification of indazole-based compounds with activities ranging from anti-inflammatory and antimicrobial to potent anticancer agents. nih.goveurekaselect.comresearchgate.net
The pharmacological versatility of the indazole scaffold is underscored by the number of indazole-containing drugs that have reached the market, such as axitinib, a kinase inhibitor used in cancer therapy. nih.govrsc.org The ability of the indazole ring to participate in various biological interactions, including hydrogen bonding and aromatic stacking, makes it an ideal framework for designing targeted therapies. austinpublishinggroup.com
Enzyme Inhibition and Receptor Binding Studies
The therapeutic effects of indazole derivatives are often attributed to their ability to interact with specific enzymes and receptors, thereby modulating their activity. The following sections explore the interactions of indazole-based compounds with various biological targets.
Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov The indazole scaffold has proven to be a valuable core for the development of potent kinase inhibitors. nih.govnih.govrsc.org
Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in oncology. rsc.orgnih.gov Several indazole derivatives have been identified as potent PLK4 inhibitors. For instance, (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been reported as single-digit nanomolar inhibitors of PLK4. nih.gov Notably, the compound CFI-400945, which features an indazole core, has been identified as a clinical candidate for cancer therapy due to its potent PLK4 inhibition. nih.govnih.gov Another example, CFI-400437, an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one derivative, also demonstrates nanomolar potency against PLK4. acs.orgresearchgate.net
Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer drug development. nih.gov Research has led to the identification of pyrrolo[2,3-g]indazole derivatives as sub-micromolar inhibitors of Pim-1 and Pim-3 kinases. nih.gov Additionally, 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors. researchgate.netresearchgate.net
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases, and their aberrant signaling can drive tumor growth. nih.govbenthamdirect.com The indazole scaffold has been successfully utilized to develop FGFR inhibitors. nih.govresearchgate.net For example, a series of 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govproquest.com Furthermore, fragment-based drug design has led to the discovery of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGF2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Indazole-based compounds have been designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.govijddmr.orgnih.gov For instance, certain indazole-pyrimidine based derivatives have demonstrated significant inhibitory properties against VEGFR-2. nih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase involved in immune cell signaling, and its inhibitors are used in the treatment of certain cancers and inflammatory diseases. nih.govacs.org The indazole scaffold has been employed as a core structure for the development of potent and selective PI3Kδ inhibitors. nih.govacs.orgfigshare.combohrium.com Through a scaffold-hopping strategy, novel indazole derivatives have been identified with good isoform selectivity and potency, showing promise for the treatment of conditions like hepatocellular carcinoma. nih.govacs.org Optimization of indazole leads has resulted in clinical candidates for the treatment of respiratory diseases. acs.org
DNA Gyrase Interaction
Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents. nih.govacs.orgnih.gov A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of DNA gyrase. nih.govacs.orgresearchgate.net These compounds have demonstrated excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens. nih.govacs.org
Glucagon (B607659) Receptor Antagonism
The glucagon receptor plays a crucial role in glucose homeostasis, and its antagonism is a therapeutic strategy for the management of type 2 diabetes. nih.govresearchgate.netjuniperpublishers.com Indazole and indole (B1671886) derivatives have been discovered as potent glucagon receptor (GCGR) antagonists. nih.govresearchgate.net These compounds have shown the potential to control blood glucose levels and have favorable pharmacokinetic properties in preclinical studies. nih.gov
Sirtuin 6 (SIRT6) Activation (related compounds)
While the provided outline focuses on inhibition and antagonism, it is worth noting that scaffolds can sometimes be adapted to activate certain enzymes. Sirtuin 6 (SIRT6) is a protein deacetylase with roles in metabolism and aging. While direct activation of SIRT6 by "5-bromo-4-fluoro-2-methyl-2H-indazole" is not reported, the broader chemical space of heterocyclic compounds is continuously being explored for modulators of sirtuin activity. Further research would be needed to determine if any indazole derivatives possess SIRT6 activating properties.
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation (related compounds)
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. nih.gov Attenuation of mGlu5 signaling has shown potential in preclinical models for a variety of conditions, including anxiety, Parkinson's disease, and drug abuse. nih.gov Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, noncompetitively inhibiting its activity. nih.gov This approach offers greater subtype selectivity compared to orthosteric antagonists. nih.govnih.gov
The development of mGlu5 NAMs has been significantly advanced by tool compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). nih.govnih.gov These molecules have served as prototypes for the discovery of new NAMs. nih.gov Research in this area has led to the exploration of various chemical scaffolds that can act as mGlu5 NAMs. While specific indazole-based compounds were not the primary focus of the provided research, the principles of developing selective modulators often involve exploring bioisosteric replacements of core structures. The indazole nucleus is a known bioisostere for other aromatic systems like indoles and benzimidazoles, which are frequently explored in drug discovery programs targeting CNS receptors.
Preclinical Pharmacological Investigations of Indazole Analogs
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for designing ligands for diverse biological targets. nih.gov Consequently, synthetic compounds containing this nucleus have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and antiprotozoal effects. nih.govnih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. nih.gov
In Vitro Antiproliferative Activity in Cancer Cell Lines
The development of indazole derivatives as potential anticancer agents is an active area of research. nih.govrsc.orgnih.gov Numerous studies have demonstrated the potent growth-inhibitory activity of these compounds against a variety of human cancer cell lines. nih.govrsc.orgnih.govjapsonline.comciac.jl.cn
For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing confirmed their activity against neuroblastoma (IMR32) and breast cancer (MDA-MB-231, T47D) cell lines. nih.gov Another study identified an indazole derivative, compound 2f , which exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. rsc.orgnih.gov This compound was shown to inhibit proliferation and colony formation, and to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. rsc.orgnih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgnih.gov
Additionally, novel indazole-chalcone hybrids have been synthesized and evaluated. ciac.jl.cn Among them, compounds 4a and 4d displayed remarkable inhibitory activity against the human gastric cancer cell line MKN45, with IC₅₀ values of 2.65 and 3.55 μmol/L, respectively, which were more potent than the positive control, sorafenib. ciac.jl.cn Curcumin-indazole analogs have also been prepared and tested, with one compound showing the highest cytotoxic activity against colorectal carcinoma (WiDr) cells (IC₅₀ = 27.20 µM) with excellent selectivity. japsonline.com
| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Polysubstituted Indazoles | Various | A2780 (Ovarian), A549 (Lung) | 0.64 - 17 µM | nih.gov |
| Piperazinyl Indazole Derivative | 2f | 4T1 (Breast) | 0.23 µM | nih.gov |
| Piperazinyl Indazole Derivative | 2f | HepG2 (Liver) | 0.80 µM | nih.gov |
| Piperazinyl Indazole Derivative | 2f | MCF-7 (Breast) | 0.34 µM | nih.gov |
| Indazole-Chalcone Hybrid | 4a | MKN45 (Gastric) | 2.65 µmol/L | ciac.jl.cn |
| Indazole-Chalcone Hybrid | 4d | MKN45 (Gastric) | 3.55 µmol/L | ciac.jl.cn |
| Curcumin-Indazole Analog | 3b | WiDr (Colorectal) | 27.20 µM | japsonline.com |
Antiviral Properties
The indazole scaffold has also been utilized in the development of antiviral agents. Research has identified indazole derivatives with potent activity against significant human pathogens like the hepatitis C virus (HCV) and influenza virus. nih.govrsc.orgresearchgate.net
In the fight against HCV, potent 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed from a previously identified lead compound. nih.gov Two of these analogues demonstrated high potency and selectivity, making them promising candidates for further development as anti-HCV agents. nih.gov For example, compound 5n had an IC₅₀ of 0.013 μM and an EC₅₀ of 0.018 μM, while compound 5t showed an IC₅₀ of 0.007 μM and an EC₅₀ of 0.024 μM. nih.gov
Furthermore, novel chemotypes based on the indazole structure have been explored as inhibitors of influenza A virus. Pyrrolo[2,3-e]indazole derivatives were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains. rsc.org These compounds were shown to suppress viral neuraminidase, indicating a dual-activity potential. rsc.org Other research has focused on 7-azaindazole analogs as potential agents for treating influenza. researchgate.net Additionally, computational studies on indazole-2-pyrone hybrids have suggested their potential as antiviral agents against HIV-1 and Coronaviruses. doi.org
Anti-inflammatory Effects
Several indazole derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.netugm.ac.id The commercially available drug Benzydamine is a nonsteroidal anti-inflammatory drug (NSAID) that contains an indazole core. nih.gov
Antibacterial and Antifungal Activities
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. The indazole scaffold has been identified as a promising framework for the development of such compounds. nih.govtandfonline.comresearchgate.net
A variety of indazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govtandfonline.com For example, a series of N-methyl-3-aryl indazoles showed dominant activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, and the fungal strain Candida albicans. nih.gov Another study on novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds possessing electron-withdrawing groups (such as -Cl, -NO₂, -Br) were more potent against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole, respectively. tandfonline.com Specifically, these potent compounds were active against bacteria including S. aureus, V. cholerae, E. coli, and Pseudomonas, and fungi such as A. flavus and Mucor. tandfonline.com Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com
| Compound Class | Microorganism | Activity | Source |
|---|---|---|---|
| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium (Bacteria) | Dominant Inhibitory Activity | nih.gov |
| N-methyl-3-aryl indazoles | C. albicans (Fungus) | Dominant Inhibitory Activity | nih.gov |
| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, V. cholerae, E. coli, Pseudomonas (Bacteria) | More potent than Ciprofloxacin | tandfonline.com |
| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | A. flavus, Mucor, Rhizopus (Fungi) | More potent than Fluconazole | tandfonline.com |
| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata (Fungi) | In vitro growth inhibition | mdpi.com |
Antiprotozoal Activities
Protozoal infections remain a significant global health problem, and the development of new therapeutic agents is crucial. nih.gov The indazole scaffold has emerged as a promising starting point for the design of novel antiprotozoal compounds. mdpi.comnih.govuchile.cl
A series of indazole N-oxide derivatives have been synthesized and evaluated for their activity against several protozoan parasites. uchile.cl Notably, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed interesting antichagasic activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi. uchile.cl Another compound, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, displayed leishmanocidal activity against Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis. uchile.cl
In other research, a series of 2-phenyl-2H-indazole derivatives were synthesized and tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comnih.gov The results indicated that these compounds behave as potent antiprotozoal agents, in many cases demonstrating better activity than the standard drug metronidazole. mdpi.com The most potent activity was observed for 2-phenyl-2H-indazole derivatives substituted with electron-withdrawing groups like methoxycarbonyl, 4-chlorophenyl, or 2-(trifluoromethyl)phenyl, which showed IC₅₀ values of less than 0.050 µM against E. histolytica. nih.gov
Antiangiogenic and Antioxidant Potentials
The indazole nucleus is a recognized pharmacophore in the design of agents targeting angiogenesis and oxidative stress. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and its inhibition is a proven strategy in cancer therapy nih.gov.
Antiangiogenic Potential: Several indazole derivatives have been developed as potent inhibitors of key signaling proteins involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govrsc.org. The inhibition of VEGFR-2 by indazole-based compounds has been shown to suppress angiogenesis in various models, including human umbilical vein endothelial cell (HUVEC) assays and in vivo zebrafish models nih.govrsc.org. Compounds containing the indazole framework have demonstrated the ability to inhibit endothelial cell proliferation and the formation of tube-like structures, which are crucial steps in the angiogenic process bohrium.com. For instance, a series of novel indazole-pyrimidine based compounds were evaluated as VEGFR-2 kinase inhibitors, with the most active compound showing an IC₅₀ of 24.5 nM and subsequent inhibition of HUVEC proliferation rsc.org. While direct antiangiogenic data for this compound is unavailable, its structural similarity to known angiogenesis inhibitors suggests this is a potential area for investigation.
Antioxidant Potential: Indazole derivatives have also shown notable antioxidant properties. Studies have demonstrated their capacity to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation nih.gov. For example, 6-nitroindazole (B21905) exhibited significant DPPH radical scavenging activity, and 5-aminoindazole (B92378) was a potent inhibitor of lipid peroxidation nih.gov. Various newly synthesized indazole derivatives have shown considerable DPPH radical scavenging activity, reducing power, and total antioxidant capacity when compared to standard antioxidants researchgate.net. This free-radical scavenging ability is significant, as oxidative stress is implicated in numerous pathological conditions.
| Indazole Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Indazole-pyrimidine hybrids | Antiangiogenic (VEGFR-2 Inhibition) | Potent inhibition of VEGFR-2 kinase with IC₅₀ values in the nanomolar range. Inhibition of HUVEC proliferation. | rsc.org |
| Tetralone-fused indazoles | Anti-proliferative & Antiangiogenic | Cytostatic against tested cell lines and inhibited tube formation. | bohrium.com |
| 5-Aminoindazole | Antioxidant | Produced a high degree of inhibition of lipid peroxidation (81.25% at 200μg/ml). | nih.gov |
| 6-Nitroindazole | Antioxidant | Demonstrated significant DPPH radical scavenging activity (72.60% inhibition at 200μg/ml). | nih.gov |
Structure-Activity Relationship (SAR) Studies
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds nih.govnih.gov.
Impact of Halogen Substitution (Bromine, Fluorine) on Activity
Halogenation is a common and effective strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Halogen atoms like bromine and fluorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions chim.it.
In the context of indazoles, halogenation has been shown to be critical for biological activity. For example, studies on indazole derivatives as antiprotozoal agents revealed that substitutions with electron-withdrawing groups, such as halogens, on a 2-phenyl ring favored the activity nih.gov. The presence of a 4-chlorophenyl group at position 2 resulted in one of the most potent compounds against certain protozoa nih.govmdpi.com. Similarly, in a series of 1,3-dimethyl-6-amino indazole derivatives, a compound featuring a 4-bromobenzyl group was identified as the most potent anticancer agent, capable of suppressing IDO1 expression and inducing apoptosis nih.gov. The specific placement of bromine and fluorine at the C5 and C4 positions of this compound likely imparts a unique electronic and steric profile that could be beneficial for interaction with specific biological targets.
Influence of Alkyl and Aromatic Substituents
The substitution on the nitrogen atoms of the indazole ring is a key determinant of its biological properties. Direct alkylation of the indazole core can lead to a mixture of N1 and N2-substituted products, and the separation and identification of these regioisomers are vital as they often possess different biological activities nih.govnih.gov. The 2H-indazole core, as present in this compound, is a feature of many pharmacologically active compounds researchgate.net.
Positional Effects on Biological Potency (e.g., C3, C4, C5, C6, C7)
The biological potency of indazole derivatives is highly sensitive to the specific placement of substituents on the carbocyclic ring (positions C4, C5, C6, and C7) and the pyrazole (B372694) ring (position C3) nih.gov.
C3-Position: The C3 position is frequently functionalized to introduce moieties that can form key interactions with biological targets. SAR studies have shown that placing a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity against the IDO1 enzyme nih.gov.
C4, C5, C6, C7-Positions: Substituents on the benzene (B151609) portion of the indazole ring significantly modulate activity. For instance, in the development of N-alkylated indazoles, it was found that placing an electron-withdrawing nitro or carboxylate group at the C7 position directed alkylation to the N2 position with high selectivity (≥96%) d-nb.inforesearchgate.net. This highlights a strong interplay between the substitution pattern on the carbocyclic ring and the properties of the heterocyclic core. The specific 4-fluoro, 5-bromo substitution pattern in this compound creates a distinct electronic environment on the benzene ring that would be expected to strongly influence its biological profile compared to other positional isomers.
| Position | Substituent Type | Observed Effect on Activity/Property | Reference |
|---|---|---|---|
| C3 | Halogens (Br, Cl) | Steric influence on N-alkylation regioselectivity. | nih.gov |
| C3 | Carbohydrazide moiety | Crucial for potent IDO1 enzyme inhibition. | nih.gov |
| C7 | Electron-withdrawing (NO₂, CO₂Me) | Conferred excellent N2-regioselectivity during alkylation. | researchgate.net |
| N2 | Phenyl group with electron-withdrawing substituents | Favored antiprotozoal activity. | nih.gov |
Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing)
The electronic nature of substituents profoundly impacts the reactivity and biological activity of the indazole ring. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) based on their ability to push or pull electron density through inductive and resonance effects.
The bromine and fluorine atoms in this compound are both halogens, which act as strong electron-withdrawing groups through the inductive effect due to their high electronegativity. This withdrawal of electron density from the aromatic ring can decrease the pKa of the molecule and influence its ability to participate in hydrogen bonding or π-π stacking interactions with a biological target.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 5-bromo-4-fluoro-2-methyl-2H-indazole, might interact with a biological target, typically a protein or enzyme.
A binding mode analysis would reveal the specific interactions between this compound and the amino acid residues within the active site of a target protein. This would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Understanding the binding mode is crucial for explaining the compound's potential mechanism of action.
Without specific studies on this compound, it is not possible to detail its binding mode with any particular protein target.
Molecular docking simulations can provide a scoring function that estimates the binding affinity of a ligand for a target. This score is often correlated with the compound's inhibitory activity (e.g., IC50 or Ki values). A lower binding energy generally suggests a more stable complex and potentially higher inhibitory potency.
Currently, there are no publicly available predicted inhibitory activities or binding affinities for this compound from molecular docking studies.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to determine the optimal three-dimensional conformation of this compound. This analysis would also reveal details about its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding the molecule's chemical behavior and its potential to interact with biological targets.
No specific studies detailing the electronic structure or conformational analysis of this compound through quantum chemical calculations have been found.
In Silico Design and Optimization of Novel Derivatives
In silico methods are instrumental in the design and optimization of new drug candidates. Based on the (currently unavailable) data from molecular docking and quantum chemical studies of this compound, medicinal chemists could rationally design novel derivatives with improved properties. This could involve modifying the scaffold to enhance binding affinity, improve selectivity for the target, or optimize pharmacokinetic properties.
The absence of foundational computational data on this compound precludes any discussion on the in silico design and optimization of its derivatives.
Q & A
Q. What protocols ensure reproducibility in palladium-mediated cross-couplings of this compound?
- Answer: Pre-dry solvents (DMF, THF) over molecular sieves. Use freshly distilled amines or boronic acids to prevent catalyst poisoning. Monitor reactions by TLC (silica, ethyl acetate/hexane 1:3). For air-sensitive steps, employ Schlenk lines or gloveboxes. Characterize products with F NMR (referenced to CFCl₃) to confirm coupling efficiency. Archive batch records with detailed impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
